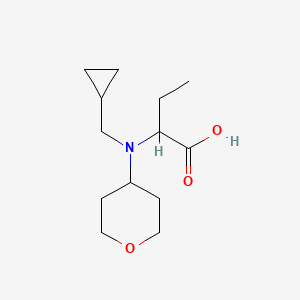![molecular formula C11H15ClN4 B1492941 2-(6-Cloropiridazin-3-il)-5-metiloctahidropirrolo[3,4-c]pirrol CAS No. 2097967-11-6](/img/structure/B1492941.png)
2-(6-Cloropiridazin-3-il)-5-metiloctahidropirrolo[3,4-c]pirrol
Descripción general
Descripción
2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C11H15ClN4 and its molecular weight is 238.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terapéutica Médica
Los compuestos con subunidades de pirrol se han encontrado que tienen diversas aplicaciones en compuestos terapéuticamente activos, incluyendo fungicidas, antibióticos, fármacos antiinflamatorios, fármacos reductores del colesterol, agentes antitumorales, y más . Dada la similitud estructural, "2-(6-Cloropiridazin-3-il)-5-metiloctahidropirrolo[3,4-c]pirrol" podría potencialmente ser explorado para usos terapéuticos similares.
Manejo de la Diabetes
Existe evidencia de que ciertos derivados de piridina pueden reducir los niveles de glucosa en sangre y pueden encontrar aplicación en la prevención y el tratamiento de trastornos que involucran glucosa en sangre plasmática elevada . Esto sugiere que nuestro compuesto de interés podría ser investigado por su eficacia en el manejo de la diabetes.
Dispositivos Fotovoltaicos
Los derivados de diketo-pirrolo-pirrol (DPP) se han utilizado como bloques de construcción en dispositivos fotovoltaicos . El compuesto en cuestión podría investigarse por su utilidad en mejorar la eficiencia de las células solares u otros sistemas fotovoltaicos.
Detección de Fluorescencia
Los DPP monoalquilados se han utilizado como sensores de fluorescencia de uno y dos fotones . "this compound" puede servir como un candidato para desarrollar nuevos sensores de fluorescencia debido a sus características estructurales.
Bioimagen
Los colorantes fluorescentes de dos fotones con alta estabilidad a la luz y al calor son valiosos para aplicaciones de bioimagen . La investigación podría centrarse en la idoneidad de este compuesto como un colorante estable para técnicas de imagen avanzadas.
Limitación Óptica
Los compuestos con fuerte absorción de dos fotones son importantes para aplicaciones que requieren limitación óptica . El potencial del compuesto sujeto para una alta absorción de dos fotones podría ser un área de interés.
Microfabricación
La necesidad de materiales con fuerte fluorescencia de excitación de dos fotones es crítica en la microfabricación 3-D . Las propiedades de este compuesto podrían utilizarse para crear microestructuras intrincadas.
Actividad Biológica
El andamiaje de pirrolopirazina se ha asociado con una amplia gama de actividades biológicas . La investigación de "this compound" podría descubrir nuevas interacciones y actividades biológicas.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that a related pyrazoline derivative was reported as an effective fluorescent sensor for zinc ions , suggesting potential interactions with metal ions.
Biochemical Pathways
Related compounds, such as pyrazoline derivatives, have been reported to have various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Related compounds have been reported to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the properties and activities of similar compounds can be influenced by various environmental factors .
Análisis Bioquímico
Biochemical Properties
2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as DNA gyrase, which is crucial for DNA replication and transcription . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can interact with various proteins involved in cellular signaling pathways, thereby influencing cellular responses and functions .
Cellular Effects
The effects of 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on cells are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can alter gene expression profiles, affecting genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, its interaction with DNA gyrase results in the inhibition of DNA replication, thereby preventing cell proliferation . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary, with some studies indicating sustained cytotoxicity and others showing adaptive cellular responses that mitigate its impact . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage effects highlight the importance of determining the optimal therapeutic window for this compound to maximize its benefits while minimizing potential risks.
Metabolic Pathways
2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways within the body. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by various transporters and binding proteins . Once inside the body, the compound can be distributed to different tissues, including the liver, kidneys, and tumor sites . Its localization and accumulation in specific tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters that facilitate its uptake and efflux .
Subcellular Localization
The subcellular localization of 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles . For example, its presence in the nucleus allows it to interact with DNA and transcription factors, thereby influencing gene expression and cellular responses .
Propiedades
IUPAC Name |
5-(6-chloropyridazin-3-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c1-15-4-8-6-16(7-9(8)5-15)11-3-2-10(12)13-14-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGZPKPZSOJWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
